REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][N:6]=1)=[O:4].[H-].[Na+].[H][H].[CH3:18]I>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:18])[N:6]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NNC2=CC=CC=C12
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.23 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to 50° C. for 30 minutes
|
Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
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EXTRACTION
|
Details
|
extracted with two 100 ml portions of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
DISTILLATION
|
Details
|
Dimethylformamide was distilled from the mixture
|
Type
|
CUSTOM
|
Details
|
the residual oil was triturated with petroleum ether
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
FILTRATION
|
Details
|
The solid (1.66 g, 55%) was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from isooctane
|
Type
|
CUSTOM
|
Details
|
to give 1.20 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NN(C2=CC=CC=C12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |